6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
Overview
Description
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine: is a heterocyclic compound that belongs to the class of benzoxazines It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-phenol with 2-bromoacetone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate cyclization and formation of the benzoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the benzoxazine ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution: Formation of substituted benzoxazines.
Oxidation: Formation of oxides or quinones.
Reduction: Formation of dihydrobenzoxazines.
Scientific Research Applications
Chemistry: 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be functionalized to introduce various substituents .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Industry: In the materials science field, this compound is investigated for its potential use in the development of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
- 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
- 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine
- 6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Comparison: 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and properties. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWHRBJNHZTLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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